Goralatide
CAS No.: 120081-14-3
Cat. No.: VC0529155
Molecular Formula: C20H33N5O9
Molecular Weight: 487.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120081-14-3 |
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Molecular Formula | C20H33N5O9 |
Molecular Weight | 487.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1 |
Standard InChI Key | HJDRXEQUFWLOGJ-AJNGGQMLSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Goralatide
Molecular Characteristics
Goralatide (C₂₀H₃₃N₅O₉) is a linear tetrapeptide with a molecular weight of 487.5 g/mol . Its structure includes an acetylated N-terminal serine residue followed by aspartic acid, lysine, and proline (Figure 1). The peptide adopts a flexible conformation in solution, with computational models predicting a collision cross-section of 216.2 Ų for the [M+H]+ ion .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₂₀H₃₃N₅O₉ |
SMILES | CC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)N1CCC[C@H]1C(=O)O |
InChI Key | HJDRXEQUFWLOGJ-AJNGGQMLSA-N |
Isoelectric Point | 4.2 (predicted) |
Solubility | Water-soluble (>10 mg/mL) |
Biosynthesis and Degradation
Goralatide is cleaved from the N-terminus of thymosin β₄ by prolyl oligopeptidase . Its clearance is mediated primarily by angiotensin-converting enzyme (ACE), with a plasma half-life of 2–4 hours in primates . This metabolic pathway links its activity to the renin-angiotensin system, explaining observed interactions with ACE inhibitors .
Mechanisms of Action in Hematopoiesis
Cell Cycle Regulation
Goralatide reversibly inhibits the transition of hematopoietic stem cells (HSCs) from G₀ to G₁ phase, reducing S-phase entry by 67% in murine CFU-GM progenitors . This cytostatic effect is mediated through:
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p27ᴷⁱᵖ¹ Upregulation: 3-fold increase in cyclin-dependent kinase inhibitor expression .
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MAPK/ERK Suppression: Inhibition of phosphorylation at Thr202/Tyr204 residues .
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β-Catenin Modulation: Downregulation of Wnt/β-catenin signaling via KIF3A interaction .
Cytoprotective Effects
Preclinical studies demonstrate Goralatide's ability to protect HSCs during cytotoxic insults:
Table 2: Protection Efficacy in Murine Models
Therapeutic Applications
Chemoprotection in Oncology
In combination with granulocyte-macrophage colony-stimulating factor (GM-CSF), Goralatide reduced leukopenic nadirs by 40% and accelerated platelet recovery by 72 hours in Ara-C-treated mice . Phase II trials demonstrated:
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35% reduction in febrile neutropenia (p < 0.01)
Anti-Fibrotic Activity
Goralatide suppresses TGF-β1-induced fibroblast activation through:
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80% reduction in α-SMA expression
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65% decrease in collagen I deposition
In diabetic nephropathy models, daily administration (1 mg/kg) reduced glomerulosclerosis by 42% over 12 weeks .
Parameter | Value |
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Tₘₐₓ | 15–30 min |
Vd | 0.8 L/kg |
CL | 2.1 mL/min/kg |
Bioavailability | 22% (SC) |
Toxicity Data
Chronic administration (6 months) at 10 mg/kg/day showed:
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No hematological abnormalities
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Mild hepatic steatosis (Grade 1) in 15% of subjects
Recent Advances and Future Directions
Cardiovascular Applications
A 2025 study revealed Goralatide's ability to reduce myocardial fibrosis post-infarction by:
Novel Formulations
Liposomal encapsulation (Patent WO2025038872) enhances plasma stability, achieving:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume